molecular formula C20H17NO4S B11484464 N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-3-sulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-3-sulfonamide

Cat. No.: B11484464
M. Wt: 367.4 g/mol
InChI Key: UUNFTLPDOXTNGO-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2-DIHYDROACENAPHTHYLENE-3-SULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole moiety, which is a common structural motif in many biologically active molecules, and a dihydroacenaphthylene sulfonamide group, which contributes to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2-DIHYDROACENAPHTHYLENE-3-SULFONAMIDE typically involves multiple steps, including the formation of the benzodioxole moiety and the subsequent attachment of the sulfonamide group. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the carbon-nitrogen bonds . The reaction conditions often include the use of bases such as cesium carbonate and ligands like BINAP to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2-DIHYDROACENAPHTHYLENE-3-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxole ring .

Mechanism of Action

The mechanism by which N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2-DIHYDROACENAPHTHYLENE-3-SULFONAMIDE exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The benzodioxole moiety may interact with active sites of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues, leading to inhibition or modulation of enzyme activity .

Properties

Molecular Formula

C20H17NO4S

Molecular Weight

367.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-3-sulfonamide

InChI

InChI=1S/C20H17NO4S/c22-26(23,21-11-13-4-8-17-18(10-13)25-12-24-17)19-9-6-15-3-1-2-14-5-7-16(19)20(14)15/h1-4,6,8-10,21H,5,7,11-12H2

InChI Key

UUNFTLPDOXTNGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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